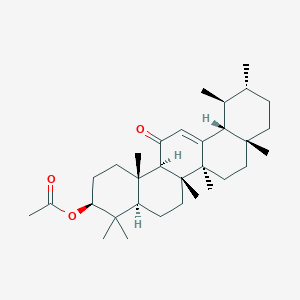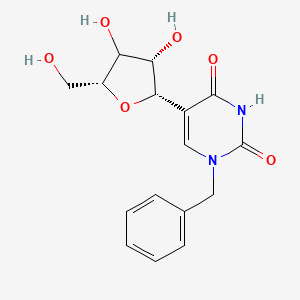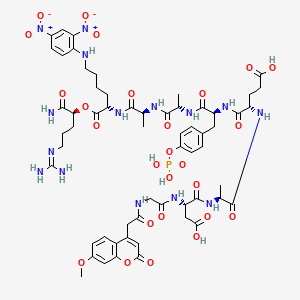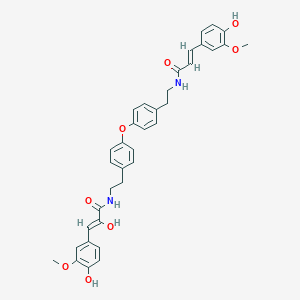
Lyciumamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyciumamide A is a dimer of phenolic amides isolated from the fruit of Lycium barbarum. This compound has garnered significant attention due to its potential antioxidant activity and neuroprotective effects. It is particularly noted for its ability to protect against N-methyl-D-aspartate-induced neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lyciumamide A is typically isolated from natural sources, specifically the fruit of Lycium barbarum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include methanol and ethanol .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Lyciumamide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Lyciumamide A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying phenolic amides and their reactions.
Biology: It has been studied for its potential antioxidant activity and its ability to protect against oxidative stress.
Medicine: Research has shown that this compound has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Mechanism of Action
Lyciumamide A exerts its effects through several mechanisms:
Neuroprotection: It protects against N-methyl-D-aspartate-induced neurotoxicity by inhibiting the influx of calcium ions and reducing the production of reactive oxygen species.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Lyciumamide A is unique due to its dimeric structure and potent antioxidant activity. Similar compounds include:
Lyciumamide K: Another phenolic amide isolated from the root of Lycium yunnanense Kuang, known for its antioxidant activity.
Lycichinenamide: A lignanamide derivative isolated from the root barks of Lycium chinense, also noted for its antioxidant properties.
These compounds share similar antioxidant activities but differ in their specific structures and sources.
Properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(Z)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[4-[4-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]phenoxy]phenyl]ethyl]prop-2-enamide |
InChI |
InChI=1S/C36H36N2O8/c1-44-33-22-26(7-14-30(33)39)9-16-35(42)37-19-17-24-3-10-28(11-4-24)46-29-12-5-25(6-13-29)18-20-38-36(43)32(41)21-27-8-15-31(40)34(23-27)45-2/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,32-21- |
InChI Key |
SKBQTRLSCUSPAS-LNHGGFEJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)C(=CC4=CC(=C(C=C4)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
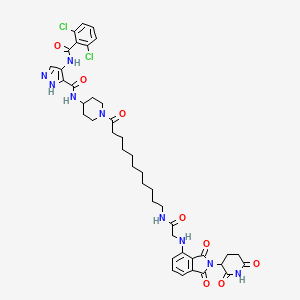
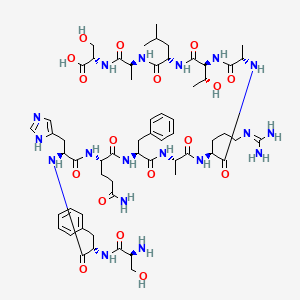
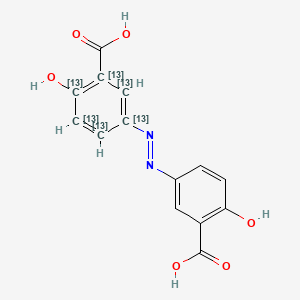
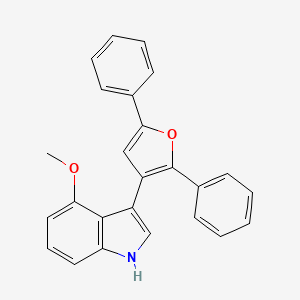
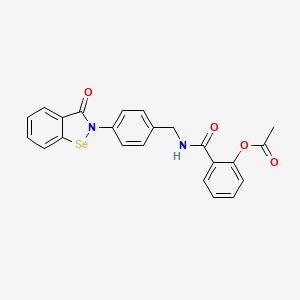
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)

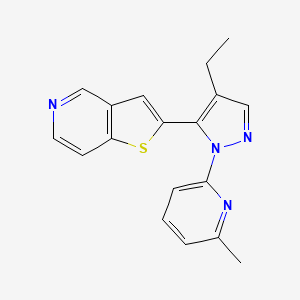
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
